![molecular formula C13H10FN3O B11688136 N'-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11688136.png)
N'-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between 4-fluorobenzaldehyde and pyridine-3-carbohydrazide. The reaction typically occurs in the presence of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . The general reaction scheme is as follows:
4-fluorobenzaldehyde+pyridine-3-carbohydrazide→N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both a fluorophenyl group and a pyridine ring. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and its potential biological activities further distinguish it from similar compounds .
Properties
Molecular Formula |
C13H10FN3O |
---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10FN3O/c14-12-5-3-10(4-6-12)8-16-17-13(18)11-2-1-7-15-9-11/h1-9H,(H,17,18)/b16-8+ |
InChI Key |
FTCSKDYYNCPRRG-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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